![molecular formula C8H8 B1625201 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene CAS No. 217501-55-8](/img/structure/B1625201.png)
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Overview
Description
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene, also known as PDB or deuterated benzene, is a deuterated compound widely used in scientific research. This compound is a heavy isotope of benzene, which is a widely used organic solvent in chemistry. The deuterated form of benzene, PDB, has unique properties that make it valuable in various fields of research.
Scientific Research Applications
Photolysis and Carbene Detection
Research on the photolysis of alkylhalodiazirines, including deuterated homologues, reveals the mechanisms of carbene detection and formation under specific conditions. The study identifies how photoproducts, including deuterated derivatives, contribute to our understanding of carbene chemistry, potentially implicating the utility of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene in similar photolytic studies (Wierlacher, Sander, & Liu, 1993).
Synthesis and Characterization of Hexaarylbenzenes
The synthesis of hexaarylbenzenes with varied substituents, including deuterated components, highlights the role of these compounds in advancing materials science. This research underscores the versatility of benzene derivatives in creating novel molecular architectures with potential applications in electronics and photonics (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Proton Transfer Dynamics
Studies on gaseous phenylalkylbenzenium ions reveal intricate details about proton transfer mechanisms, offering insights into reaction dynamics that could be relevant to deuterated benzene derivatives. This knowledge is pivotal in understanding the behavior of ions in gas phases, which has implications for mass spectrometry and ion chemistry (Kuck, Bäther, & Grützmacher, 1979).
Molecular Encapsulation and Reactivity
Research on molecular encapsulation within porous phenylacetylene silver salts demonstrates the importance of substituent modification, including deuterated groups, in controlling molecular reactivity and assembly. This work informs on the design of molecular containers and frameworks for targeted applications in catalysis and molecular storage (Kiang et al., 1999).
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1-deuterioethenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-IAKNLNTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472589 | |
Record name | 1-(1-~2~H)Ethenyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene | |
CAS RN |
217501-55-8 | |
Record name | 1-(1-~2~H)Ethenyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Styrene-a,2,3,4,5,6-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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